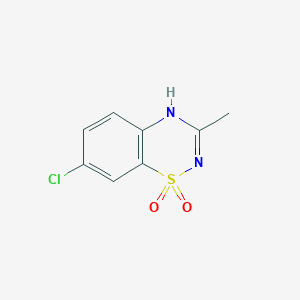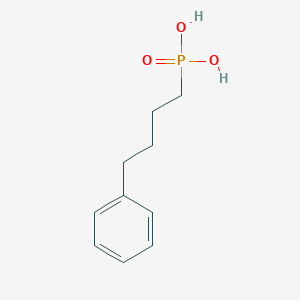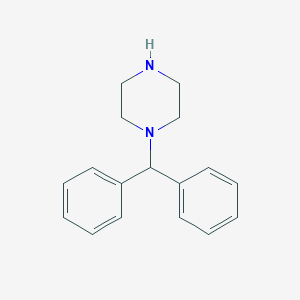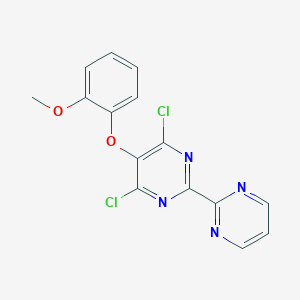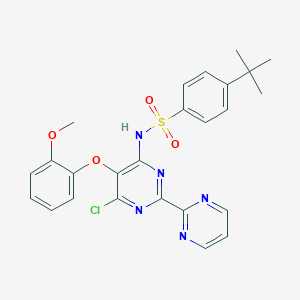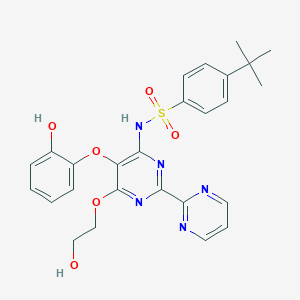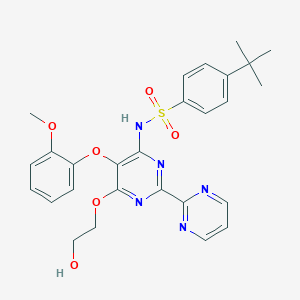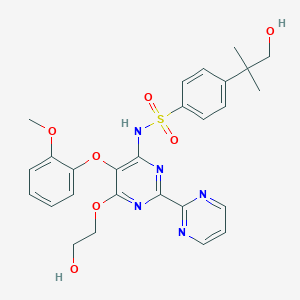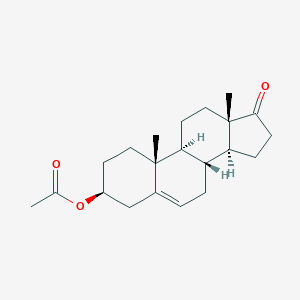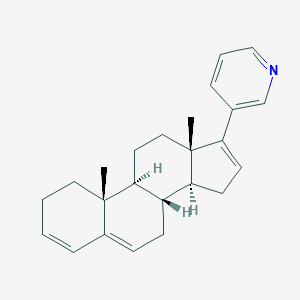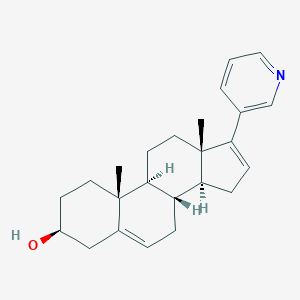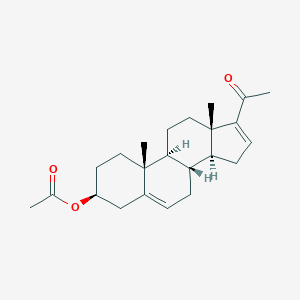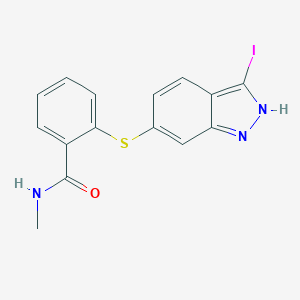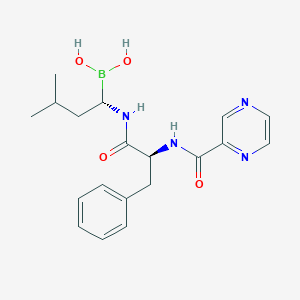
((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
Übersicht
Beschreibung
((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid is a chemical compound with the molecular formula C19H25BN4O4 . It has a molecular weight of 384.24 . This compound is a solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula C19H25BN4O4 . For a more detailed structural analysis, techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.214±0.06 g/cm3 . It is soluble in DMSO to a concentration of 50 mg/mL . The compound is stable under inert atmosphere and should be stored at -20°C .
Wissenschaftliche Forschungsanwendungen
Proteasome Inhibitor and Stability Studies
- Bortezomib Degradation Study : The molecule, known as bortezomib, binds to the 20S proteasome subunit, inhibiting its activity and is used for treating multiple myeloma. A study on the degradation of bortezomib under clinical use conditions found that it remains stable for a week at 4°C. Over time, it undergoes slow oxidative deboronation, which partially inactivates the product (Bolognese et al., 2009).
Metabolism in Human Body
- Metabolism of Bortezomib : Bortezomib's metabolism was studied in human plasma, revealing oxidative deboronation as the principal biotransformation pathway, leading to various metabolites. This metabolism was adequately modeled by human liver microsomes (Pekol et al., 2005).
Synthesis and Labeling
- Synthesis of Labeled Bortezomib : The synthesis of four isotopically labeled forms of bortezomib was achieved, demonstrating the methodology for producing labeled versions of this proteasome inhibitor for research purposes (Li et al., 2007).
Antimycobacterial Activity
- Antimycobacterial Evaluation : Several substituted pyrazinecarboxamides, including compounds structurally related to bortezomib, were synthesized and evaluated for antimycobacterial activity. Notable efficacy was observed against various Mycobacterium strains, contributing to the understanding of their potential as antimycobacterial agents (Doležal et al., 2009).
Research on Derivatives
- Synthesis of Substituted Derivatives : The synthesis of substituted N-phenylpyrazine-2-carboxamides was explored, providing insights into their biological activity and potential applications in various fields, including agriculture and pharmaceuticals (Doležal et al., 2007).
Elicitation in Plant Culture
- Elicitation in Silybum marianum Culture : A study investigated the effect of substituted amides of pyrazine-2-carboxylic acids on the production of flavonolignans in Silybum marianum cultures. Compounds structurally related to bortezomib showed a significant increase in flavonolignan production, revealing their potential as elicitors in plant culture systems (Tumova et al., 2005).
Safety And Hazards
This compound is classified as dangerous. It is fatal if swallowed, in contact with skin, or if inhaled . It can cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing off with soap and plenty of water in case of skin contact .
Eigenschaften
IUPAC Name |
[(1S)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJABQQUPOEUTA-DOTOQJQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647765 | |
| Record name | N-[(1S)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid | |
CAS RN |
1132709-14-8 | |
| Record name | N-[(1S)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



